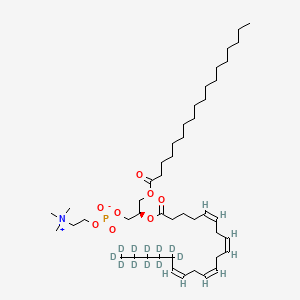
21-Desacetyldeflazacort-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Desacetyldeflazacort-D5 is a deuterium-labeled derivative of 21-Desacetyldeflazacort. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. Deuterium labeling involves the incorporation of stable heavy isotopes of hydrogen into drug molecules, which can significantly affect the pharmacokinetic and metabolic profiles of the drugs .
Méthodes De Préparation
The preparation of 21-Desacetyldeflazacort-D5 involves the deuteration of 21-Desacetyldeflazacort. This process typically includes the incorporation of deuterium atoms into the molecular structure of 21-Desacetyldeflazacort. The synthetic route and reaction conditions for this process are not widely documented, but it generally involves the use of deuterated reagents and solvents under controlled conditions . Industrial production methods for this compound are not extensively detailed in the available literature.
Analyse Des Réactions Chimiques
21-Desacetyldeflazacort-D5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
21-Desacetyldeflazacort-D5 is primarily used in scientific research for its unique properties as a deuterium-labeled compound. Its applications include:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mécanisme D'action
The mechanism of action of 21-Desacetyldeflazacort-D5 is similar to that of its non-deuterated counterpart, 21-Desacetyldeflazacort. It acts on the glucocorticoid receptor to exert anti-inflammatory and immunosuppressive effects. The deuterium atoms in this compound can influence the pharmacokinetic and metabolic profiles of the compound, potentially leading to differences in its biological activity compared to the non-deuterated form .
Comparaison Avec Des Composés Similaires
21-Desacetyldeflazacort-D5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
21-Desacetyldeflazacort: The non-deuterated form of the compound, which has similar biological activity but different pharmacokinetic and metabolic profiles.
Deflazacort: A corticosteroid prodrug that is metabolized into 21-Desacetyldeflazacort in the body.
The uniqueness of this compound lies in its deuterium labeling, which can provide valuable insights into the pharmacokinetics and metabolism of the compound during scientific research .
Propriétés
Formule moléculaire |
C23H29NO5 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(1S,2S,4R,8S,9S,11S,12S,13R)-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1/i1D3,11D2 |
Clé InChI |
KENSGCYKTRNIST-WDVKEZEISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])O |
SMILES canonique |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)










